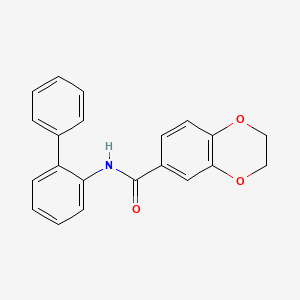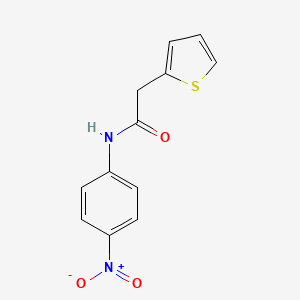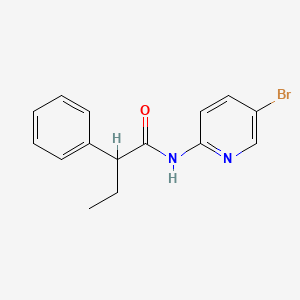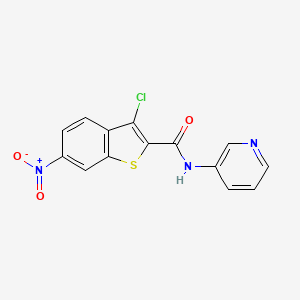
2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE
Vue d'ensemble
Description
2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenoxy group attached to an acetyl group, which is further linked to a phenylpiperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE typically involves the reaction of 2-bromophenol with chloroacetyl chloride to form 2-bromophenoxyacetyl chloride. This intermediate is then reacted with 4-phenylpiperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and piperazine moieties.
Acylation Reactions: The acetyl group can participate in acylation reactions with various nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxyacetyl derivatives, while oxidation and reduction reactions can modify the phenyl and piperazine rings.
Applications De Recherche Scientifique
2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-bromophenoxy)acetyl]-4-phenylpiperazine
- 1-[(2-chlorophenoxy)acetyl]-4-phenylpiperazine
- 1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine
Uniqueness
2-(2-BROMOPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is unique due to the presence of the bromine atom in the 2-position of the phenoxy group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds. The bromine atom can participate in specific interactions with biological targets, potentially enhancing its efficacy in certain applications .
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-8-4-5-9-17(16)23-14-18(22)21-12-10-20(11-13-21)15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBBCVXBTRRSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B4182360.png)
![METHYL 3-{[2-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4182362.png)
![ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4182380.png)
![3-{[(2-bromobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4182387.png)



![N-cyclohexyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182416.png)
![5-bromo-N-[(4-sulfamoylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B4182428.png)

![[6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone](/img/structure/B4182459.png)

![3-[(2-Acetylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4182463.png)

